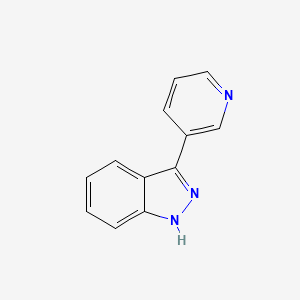

3-(pyridin-3-yl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(pyridin-3-yl)-1H-indazole is a heterocyclic compound that features both a pyridine and an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the indazole ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the pyridine moiety onto a preformed indazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) are often employed to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product’s quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of 3-(pyridin-3-yl)-1H-indazole derivatives is in cancer therapy. Research has demonstrated that certain indazole derivatives can act as inhibitors of critical signaling pathways involved in tumor growth and metastasis.

Case Study: PI3K Pathway Inhibition

A study indicated that 3-ethynyl-1H-indazoles, closely related to this compound, exhibited low micromolar inhibition against components of the phosphoinositide 3-kinase (PI3K) pathway, including PI3K, PDK1, and mTOR kinases. These compounds demonstrated anti-proliferative activity in human cancer cell cultures and three-dimensional tumor models, suggesting their potential as multi-kinase inhibitors for clinical use .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indazoles are known to modulate inflammatory responses, which can be beneficial in treating various inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine-containing compounds, including those based on this compound.

Case Study: Antiviral Activity

A review noted that pyridine compounds exhibit significant antiviral activities against various viruses. The structure of this compound may contribute to its effectiveness against viral infections by interfering with viral replication processes .

Drug Development and Design

The design of new drugs based on the structure of this compound has been a focus in medicinal chemistry. The compound's unique structural features allow for modifications that can enhance its pharmacological properties.

Example: CDK7 Inhibition

Recent research identified novel compounds derived from this compound as potential inhibitors of cyclin-dependent kinase 7 (CDK7), a target for treating autosomal dominant polycystic kidney disease (ADPKD). These findings suggest that further exploration could lead to effective therapies for this condition .

Pharmacological Studies

Pharmacological studies have shown that compounds related to this compound can influence various biological pathways.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(pyridin-3-yl)-1H-indazole often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(pyridin-2-yl)-1H-indazole

- 3-(pyridin-4-yl)-1H-indazole

- 3-(pyridin-3-yl)-1H-pyrazole

Uniqueness

3-(pyridin-3-yl)-1H-indazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Actividad Biológica

3-(Pyridin-3-yl)-1H-indazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features both a pyridine and an indazole ring, which contributes to its unique pharmacological properties. Research has indicated that it may possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The structural uniqueness of this compound arises from its specific substitution pattern, which can influence its biological activity and chemical reactivity. Similar compounds have shown significant activity against multidrug-resistant tuberculosis and other diseases, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Binding Affinity : Indole derivatives, structurally related to this compound, are known to bind with high affinity to multiple receptors, making them suitable for drug development.

- Biochemical Pathways : The compound is involved in diverse biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities. It may also exhibit antidiabetic and antimalarial properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives:

- Cell Line Studies : In vitro tests demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 1.15 μM against MCF-7 cells .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the indazole scaffold have been shown to enhance potency against various cancer cell lines. For example, substituting different groups at the R1 position yielded varying degrees of inhibition .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : Compounds derived from this scaffold have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent bactericidal activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 15.625–62.5 | Antistaphylococcal |

| 5-Nitro derivative | 62.5–125 | Antienterococcal |

Case Study 1: Inhibition of Akt Kinase

A study focusing on indazole-based compounds evaluated their inhibitory effects on Akt kinases, which are crucial in cancer signaling pathways. The compound exhibited selective inhibition with IC50 values as low as 18 nM for specific Akt variants while showing minimal activity against wild-type Akt .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's role in inhibiting biofilm formation by MRSA (methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives significantly reduced biofilm biomass compared to standard treatments like ciprofloxacin .

Propiedades

IUPAC Name |

3-pyridin-3-yl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHWHNSNXLWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.